molecular formula C3H6O3S B072348 Methyl ethenesulfonate CAS No. 1562-31-8

Methyl ethenesulfonate

Cat. No.: B072348
CAS No.: 1562-31-8
M. Wt: 122.15 g/mol
InChI Key: OIGSXRLVIQGTAV-UHFFFAOYSA-N
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Description

Methyl ethenesulfonate is an organic compound that belongs to the class of vinyl sulfones. It consists of a vinyl group bonded to a sulfone group, with a methyl group attached to the sulfone. This compound is known for its electrophilic properties, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl ethenesulfonate can be synthesized through several methods:

Industrial Production Methods

Industrial production of methyl vinylsulfonate typically involves large-scale sulfonylation reactions using olefins or alkynes as substrates. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl ethenesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to sulfides.

    Substitution: Nucleophilic substitution reactions are common, where the vinyl group reacts with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines react with the vinyl group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted vinyl sulfones.

Comparison with Similar Compounds

Similar Compounds

  • Divinyl sulfone
  • Phenyl vinyl sulfone
  • Ethyl vinyl sulfone

Comparison

Methyl ethenesulfonate is unique due to its methyl group, which influences its reactivity and solubility compared to other vinyl sulfones. For instance, phenyl vinyl sulfone has a phenyl group that provides different electronic and steric properties, affecting its reactivity in chemical reactions .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and electrophilic nature make it a valuable reagent in various scientific and industrial processes.

Properties

CAS No.

1562-31-8

Molecular Formula

C3H6O3S

Molecular Weight

122.15 g/mol

IUPAC Name

methyl ethenesulfonate

InChI

InChI=1S/C3H6O3S/c1-3-7(4,5)6-2/h3H,1H2,2H3

InChI Key

OIGSXRLVIQGTAV-UHFFFAOYSA-N

SMILES

COS(=O)(=O)C=C

Canonical SMILES

COS(=O)(=O)C=C

Origin of Product

United States

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